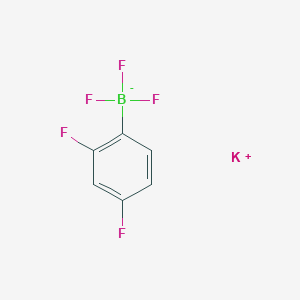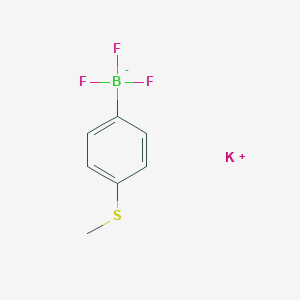
sodium;octadecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier sodium;octadecane-1-sulfonate is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;octadecane-1-sulfonate involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The industrial production methods also incorporate purification steps to remove any impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: sodium;octadecane-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule and the conditions under which the reactions are carried out.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to facilitate the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may be carried out using mild reducing agents under ambient conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
sodium;octadecane-1-sulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a model compound for studying reaction mechanisms. In biology, this compound is investigated for its potential biological activity and interactions with biomolecules. In medicine, the compound is explored for its therapeutic potential and as a lead compound for drug development. In industry, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;octadecane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in various biological processes. The pathways affected by this compound can lead to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to sodium;octadecane-1-sulfonate include those with analogous structures and reactivity. Some of these compounds may share similar functional groups or molecular frameworks, making them comparable in terms of their chemical behavior and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its specific reactivity, stability, and biological activity. These characteristics make this compound a valuable compound for research and application in various fields.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its uniqueness and potential for further research and development.
Properties
IUPAC Name |
sodium;octadecane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFDSIZQYCDPK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7803656.png)
